6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine
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Overview
Description
6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C₁₄H₁₇N₃, and it has a molecular weight of 227.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable imidazole derivative, followed by cyclization to form the hexahydroimidazoazepine ring system. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the benzyl group.
Scientific Research Applications
6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its interactions with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine: Unique due to its specific ring structure and benzyl substitution.
1-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine: Similar structure but with different substitution patterns.
6-Phenyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine: Similar ring system but with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-benzyl-4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-12(5-3-1)10-17-8-6-13-14(7-9-17)16-11-15-13/h1-5,11H,6-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAKDZTUKYUQDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1NC=N2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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